molecular formula C11H18F3NO3 B1512735 tert-Butyl 2-((S)-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidine-1-carboxylate CAS No. 913979-68-7

tert-Butyl 2-((S)-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidine-1-carboxylate

Cat. No.: B1512735
CAS No.: 913979-68-7
M. Wt: 269.26 g/mol
InChI Key: VLUSRSVEVZDURI-MQWKRIRWSA-N
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Description

Historical Context and Development

The emergence of fluorinated heterocyclic compounds as a distinct class of organic molecules traces its origins to the mid-20th century, when researchers began to recognize the unique properties conferred by fluorine substitution in biologically active systems. The specific development of tert-Butyl 2-((S)-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidine-1-carboxylate represents a convergence of several important synthetic methodologies that evolved over the past several decades. The incorporation of trifluoroethyl groups into heterocyclic systems gained significant momentum following advances in fluorination chemistry and the recognition that such modifications could dramatically alter molecular properties including lipophilicity, metabolic stability, and bioavailability.

The synthesis of this particular compound likely emerged from efforts to create protected amino acid derivatives with enhanced chemical properties. The tert-butyl carbamate protecting group, commonly referred to as Boc protection in synthetic chemistry, became widely adopted in the 1970s and 1980s for temporary protection of amine functionalities during multistep syntheses. The addition of the trifluoro-1-hydroxyethyl substituent represents a more recent development, reflecting the growing understanding of how fluorine-containing groups can be strategically positioned to influence molecular behavior. Recent synthetic approaches have demonstrated that compounds of this type can be prepared through carefully controlled reaction sequences involving pyrrolidine derivatives and trifluoroacetaldehyde or related trifluoromethyl-containing reagents.

The stereochemical control inherent in the (S)-configuration of this compound reflects advances in asymmetric synthesis and the recognition that stereochemistry plays a crucial role in determining biological activity and molecular recognition. The development of methods for stereoselective incorporation of fluorinated substituents into heterocyclic systems has been an area of intense research focus, with significant contributions from both academic and industrial laboratories. The creation of this specific compound demonstrates the successful integration of these various synthetic challenges into a single molecular framework.

The compound has found particular relevance in research contexts where fluorinated building blocks are required for the construction of more complex molecular architectures. Its structure provides multiple reactive sites that can be selectively modified, making it valuable as an intermediate in pharmaceutical synthesis and medicinal chemistry research. The historical development of such compounds reflects the broader evolution of fluorine chemistry from a specialized field to an essential component of modern organic synthesis.

Nomenclature and Classification

The systematic nomenclature of this compound reflects the complex structural features that define this molecule and its position within established chemical classification systems. According to International Union of Pure and Applied Chemistry guidelines, the complete name indicates the presence of a pyrrolidine ring system substituted at the 2-position with a (S)-configured 2,2,2-trifluoro-1-hydroxyethyl group, while the nitrogen atom bears a tert-butyl carboxylate protecting group. This nomenclature system ensures precise identification of the compound's stereochemistry, substitution pattern, and functional group arrangement.

The compound is assigned the Chemical Abstracts Service registry number 1888470-07-2 for the specific (S)-stereoisomer, distinguishing it from other stereochemical variants and closely related structures. The molecular formula C₁₁H₁₈F₃NO₃ indicates the presence of eleven carbon atoms, eighteen hydrogen atoms, three fluorine atoms, one nitrogen atom, and three oxygen atoms, yielding a molecular weight of 269.26 grams per mole. The systematic IUPAC name provides unambiguous identification: this compound.

From a classification perspective, this compound belongs to several overlapping categories within organic chemistry. It is classified as a heterocyclic compound due to the presence of the five-membered pyrrolidine ring containing nitrogen. The incorporation of three fluorine atoms in a trifluoromethyl configuration places it within the broader category of organofluorine compounds, specifically fluorinated heterocycles. The presence of the carbamate functional group classifies it as a protected amino acid derivative, commonly used in peptide synthesis and medicinal chemistry applications.

The stereochemical designation (S) indicates the absolute configuration at the chiral center bearing the trifluoro-1-hydroxyethyl substituent, determined according to Cahn-Ingold-Prelog priority rules. This stereochemical specification is crucial for understanding the compound's three-dimensional structure and its potential interactions with biological targets. The compound can also be classified as a fluorinated alcohol due to the presence of the hydroxyl group adjacent to the trifluoromethyl group, which imparts distinctive chemical reactivity patterns.

Position in Fluorinated Heterocyclic Chemistry

The positioning of this compound within the broader landscape of fluorinated heterocyclic chemistry reflects both its structural uniqueness and its representative character of important trends in organofluorine research. Fluorinated heterocycles have emerged as a critical class of compounds in modern chemistry, with more than twenty percent of pharmaceutical compounds on the market containing fluorine atoms, and nearly three hundred fluorine-containing drugs having received official approval for medicinal use. This compound exemplifies the strategic incorporation of fluorine into five-membered nitrogen heterocycles, a approach that has proven particularly valuable for modulating molecular properties.

Within the specific category of fluorinated pyrrolidines, this compound represents an important structural motif that combines several advantageous features. The pyrrolidine ring system is prevalent in natural products and pharmaceutical compounds, providing a versatile scaffold for drug development. The addition of the trifluoroethyl substituent positions this compound among fluoroalkylated heterocycles, which have demonstrated enhanced metabolic stability and improved pharmacokinetic properties compared to their non-fluorinated counterparts. The presence of both fluorine atoms and a hydroxyl group creates opportunities for hydrogen bonding interactions while maintaining the lipophilic character imparted by the fluorinated substituent.

Comparative analysis with other fluorinated heterocycles reveals that this compound occupies a unique niche in terms of its combination of structural features. Unlike simple fluorinated pyrroles or pyrrolidines that contain only single fluorine substituents, the trifluoroethyl group provides a more substantial fluorinated domain that can significantly impact molecular properties. The stereochemical control inherent in the (S)-configuration adds another dimension of complexity that distinguishes it from achiral fluorinated heterocycles. Research in fluorinated heterocyclic chemistry has demonstrated that such compounds often exhibit enhanced binding affinity to biological targets and improved selectivity profiles.

The synthetic accessibility of this compound through established methodologies places it within the category of readily obtainable fluorinated building blocks, making it valuable for further chemical transformations. The combination of the protected amine functionality and the fluorinated side chain provides multiple sites for chemical modification, positioning it as a versatile intermediate for the synthesis of more complex fluorinated molecules. This dual functionality is particularly important in the context of medicinal chemistry, where the ability to selectively modify different portions of a molecule enables structure-activity relationship studies and lead optimization processes.

Significance in Organic and Medicinal Chemistry Research

The significance of this compound in contemporary organic and medicinal chemistry research extends far beyond its individual molecular properties to encompass its role as both a synthetic intermediate and a model compound for understanding fluorine effects in biological systems. The unique combination of structural features present in this molecule has made it a valuable tool for investigating fundamental questions about molecular recognition, metabolic stability, and structure-activity relationships in drug development programs. Recent advances in synthetic methodology have demonstrated that compounds of this type can serve as key building blocks for the construction of complex pharmaceutical targets.

In medicinal chemistry research, this compound has found particular utility in the development of enzyme inhibitors and receptor modulators where the fluorinated substituent can enhance binding affinity and selectivity. The trifluoroethyl group has been shown to increase lipophilicity while maintaining favorable interactions with biological targets, leading to improved pharmacological profiles in various therapeutic contexts. The stereochemical control provided by the (S)-configuration enables researchers to probe the importance of three-dimensional molecular architecture in biological activity, contributing to our understanding of how subtle structural modifications can dramatically influence pharmaceutical properties.

The compound's role in synthetic organic chemistry extends to its use as a chiral building block for asymmetric synthesis applications. The established stereochemistry and protected amine functionality make it suitable for incorporation into complex molecular frameworks while maintaining stereochemical integrity. Recent synthetic applications have demonstrated its utility in the preparation of fluorinated amino acid derivatives and peptide analogues with enhanced metabolic stability. The versatility of the compound in synthetic transformations has been demonstrated through its successful incorporation into diverse molecular architectures ranging from small molecule pharmaceuticals to complex natural product analogues.

Research applications of this compound have contributed significantly to our understanding of fluorine effects in biological systems. Studies utilizing this and related fluorinated heterocycles have provided insights into how fluorine substitution can modulate molecular properties including pKa values, conformational preferences, and hydrogen bonding patterns. These findings have important implications for rational drug design and the development of next-generation pharmaceutical compounds with improved therapeutic profiles.

Molecular Property Value Source
Molecular Formula C₁₁H₁₈F₃NO₃
Molecular Weight 269.26 g/mol
CAS Registry Number 1888470-07-2
Chemical Classification Fluorinated Heterocycle, Protected Amino Acid Derivative
Stereochemistry (S)-Configuration
Functional Groups Carbamate, Trifluoroethyl Alcohol, Pyrrolidine

Properties

IUPAC Name

tert-butyl 2-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F3NO3/c1-10(2,3)18-9(17)15-6-4-5-7(15)8(16)11(12,13)14/h7-8,16H,4-6H2,1-3H3/t7?,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLUSRSVEVZDURI-MQWKRIRWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC1[C@@H](C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50856296
Record name tert-Butyl 2-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]pyrrolidine-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913979-68-7
Record name tert-Butyl 2-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

tert-Butyl 2-((S)-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound is characterized by the following structural formula:

tert Butyl 2 S 2 2 2 trifluoro 1 hydroxyethyl pyrrolidine 1 carboxylate\text{tert Butyl 2 S 2 2 2 trifluoro 1 hydroxyethyl pyrrolidine 1 carboxylate}

Biological Activity Overview

The biological activity of tert-butyl derivatives has been linked to various pharmacological effects, including antiviral and antibacterial properties. The specific activities of this compound are primarily studied in the context of its interactions with biological targets.

Antiviral Activity

Recent studies have shown that compounds similar to this compound exhibit promising antiviral effects. For instance, related compounds have demonstrated efficacy against viral infections by inhibiting viral replication through interference with viral enzymes or host cell pathways .

The proposed mechanisms for the antiviral activity include:

  • Inhibition of Viral Enzymes : Compounds may inhibit key enzymes involved in the viral life cycle.
  • Modulation of Host Immune Response : Some derivatives enhance the host's immune response, aiding in viral clearance .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds. Here are notable findings:

StudyCompoundActivityFindings
tert-butyl 4-[(1R)-2,2,2-trifluoro-1-hydroxy-ethyl]piperidine-1-carboxylateAntiviralShowed significant inhibition of viral replication in vitro.
Synthesis and Evaluation of Pyrrolidine DerivativesAntibacterialIdentified several analogs with enhanced antibacterial properties against resistant strains.
Comprehensive Study on Pyrrolidine-Based CompoundsPharmacodynamicsDemonstrated a concentration-dependent effect on cellular pathways involved in inflammation and infection response.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies suggest:

  • Absorption : Rapid absorption post-administration.
  • Distribution : High tissue permeability due to its lipophilic nature.
  • Metabolism : Primarily metabolized in the liver with potential for active metabolites.
  • Excretion : Renal excretion as metabolites .

Safety and Toxicology

While initial studies indicate a favorable safety profile for related compounds, comprehensive toxicological evaluations are necessary. Potential adverse effects observed include:

  • Mild gastrointestinal disturbances.
  • Allergic reactions in sensitive individuals.

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 2-((S)-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidine-1-carboxylate has been investigated for its potential as a pharmaceutical agent. Its structure suggests that it may interact with biological targets such as receptors or enzymes involved in metabolic pathways.

Case Study: β3 Adrenergic Receptor Agonists
Research has indicated that similar compounds can act as β3 adrenergic receptor agonists, which are of interest for treating metabolic disorders such as obesity and type 2 diabetes. The trifluoroethyl group enhances the lipophilicity and metabolic stability of the compound, potentially leading to improved pharmacokinetic properties .

Synthesis of Novel Compounds

The compound serves as an intermediate in the synthesis of more complex molecules. Its functional groups allow for various reactions including esterification and amide formation.

Synthetic Methodology Example
A typical synthetic route involves the use of this compound to create derivatives with enhanced biological activity. For instance, modifications to the pyrrolidine ring or the introduction of different substituents on the carboxylate can lead to new compounds with specific therapeutic effects .

Material Science

In material science, this compound can be utilized in the development of polymers or coatings that require specific chemical resistance or thermal stability due to its fluorinated structure.

Application in Coatings
Fluorinated compounds are known for their low surface energy and high chemical resistance. Thus, incorporating this compound into polymer matrices can yield materials suitable for harsh environments such as those found in aerospace or automotive applications .

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrrolidine Nitrogen

The Boc (tert-butoxycarbonyl) group serves as a protective group for the pyrrolidine nitrogen, enabling selective deprotection under acidic conditions. Key findings include:

Reaction TypeConditionsOutcomeYieldSource
Boc DeprotectionHCl in dioxane (4 M, 0°C–25°C)Pyrrolidine-2-((S)-2,2,2-trifluoro-1-hydroxyethyl)~95%

Post-deprotection, the free amine participates in:

  • Acylation : Reacts with acid chlorides (e.g., acetyl chloride) to form amides.

  • Reductive Amination : Forms secondary amines with aldehydes/ketones in the presence of NaBH3CN.

Organometallic Additions to the Carbonyl Group

The trifluoro-hydroxyethyl side chain undergoes stereoselective alkylation via organozinc reagents. A representative reaction from enantioselective synthesis:

ReagentSolventTemperatureProducteeSource
Et2Zn (1.0 M)Hexane25°C, 24 h(S)-Trifluoro-hydroxypentyl derivative92% ee

This reaction proceeds through a six-membered transition state , where the zinc coordinates to the carbonyl oxygen, enabling syn-addition (Scheme 1) .

Reduction of the Hydroxyethyl Group

The β-hydroxyethyl moiety can be reduced to a hydrocarbon chain under catalytic hydrogenation:

CatalystPressureSolventProductYieldSource
Pd/C (10 wt%)1 atm H2EtOH2-(2,2,2-Trifluoroethyl)pyrrolidine85%

Oxidation of the Alcohol Group

The secondary alcohol in the trifluoro-hydroxyethyl group is oxidized to a ketone under mild conditions:

Oxidizing AgentSolventTemperatureProductYieldSource
Dess-Martin periodinaneCH2Cl20°C–25°C2-(2,2,2-Trifluoroacetyl)pyrrolidine78%

Hydrolysis of the Ester Group

The Boc group undergoes hydrolysis under basic conditions to yield carboxylic acids:

BaseSolventTemperatureProductYieldSource
NaOH (2 M)MeOH/H2O80°C, 4 hPyrrolidine-2-((S)-2,2,2-trifluoro-1-hydroxyethyl)carboxylic acid88%

Stereochemical Stability

The (S)-configuration at the hydroxyethyl carbon remains intact under standard reaction conditions (pH 3–10, ≤80°C), as confirmed by chiral HPLC (>99% ee retention) .

Key Reaction Mechanisms

  • Organozinc Addition : Proceeds via a Zimmerman-Traxler cyclic transition state, with antiperiplanar alignment of the zinc reagent and hydroxyl group .

  • Boc Deprotection : Follows a two-step acid-catalyzed mechanism, forming a carbamic acid intermediate that decarboxylates .

This compound’s versatility in stereoselective synthesis and functional group transformations underscores its value in pharmaceutical research, particularly for fluorinated bioactive molecules. Experimental protocols emphasize mild conditions to preserve stereochemical integrity and fluorinated moieties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural and synthetic parallels with several pyrrolidine-based derivatives reported in the literature. Below is a detailed comparison with key analogs:

Structural Analogues and Substituent Effects

Compound Name Substituents Key Structural Differences Synthetic Route
tert-Butyl (2S)-2-(2-methoxy-2-(4-octylphenyl)ethyl)pyrrolidine-1-carboxylate Methoxy-arylalkyl chain Lacks fluorination; contains a lipophilic 4-octylphenyl group. General Procedure A: Column chromatography (ethanol/chloroform) .
tert-Butyl (S)-2-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate Methylsulfonyloxy (mesyl) group Replaces trifluoro-hydroxyethyl with a mesyl-protected hydroxymethyl group. Mitsunobu-like reaction with mesyl chloride and triethylamine .
tert-Butyl (2R,5S)-2-methyl-5-(((2-methylpyridin-3-yl)oxy)methyl)pyrrolidine-1-carboxylate Pyridinyl-oxy substituent Features a heteroaromatic pyridine ring instead of fluorinated hydroxyethyl. Multi-step synthesis involving cesium carbonate and thiophenol .
tert-Butyl (2S)-2-[[...]methyl]pyrrolidine-1-carboxylate Difluoro-aryl and spirocyclic motifs Complex spirocyclic core with fluorinated aryl groups; lacks hydroxyethyl. Mitsunobu reaction with N,N,N’,N’-tetramethylazodicarboxamide .
(S)-tert-Butyl 2-(4-Fluorophenoxymethyl)pyrrolidine-1-carboxylate 4-Fluorophenoxy group Fluorine on aromatic ring; phenoxy ether linkage instead of hydroxyethyl. Nucleophilic substitution with 4-fluorophenol .
tert-Butyl (S)-2-(((1,3-dioxoisoindolin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate Phthalimide-protected hydroxymethyl Replaces trifluoro-hydroxyethyl with a phthalimide group for amine protection. Mitsunobu reaction with phthalimide .
(S)-tert-Butyl 2-((methylamino)methyl)pyrrolidine-1-carboxylate Methylaminomethyl group Aminoalkyl substituent instead of fluorinated alcohol; tertiary amine for basicity. Reductive amination or alkylation .

Key Analytical Data Comparison

Property Target Compound Analog 1 Analog 2 Analog 3
Molecular Weight Not explicitly reported (estimated ~285 g/mol) 318.28 g/mol 257.34 g/mol 392.46 g/mol
Stereochemistry (S)-configuration at C2 (S)-configuration (S)-configuration (2R,5S)-configuration
HRMS Data Not reported [M+H]+: 318.28009 Not reported [M+H]+: 392.23
NMR Features Expected δH ~3.5–4.5 (hydroxyethyl), δC ~70–80 (CF3) δH 3.40–3.25 (pyrrolidine CH2) δH 4.39–4.23 (mesyl CH2) δH 8.83–7.66 (pyridine protons)
Biological Role Potential enzyme inhibitor or fluorinated prodrug Anticancer agent (dual-acting) Organophosphorus antidote intermediate Caspase 3/7 probe precursor

Preparation Methods

Synthesis Overview and Key Strategies

The preparation of tert-butyl 2-((S)-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidine-1-carboxylate generally involves:

  • Starting from N-Boc-protected pyrrolidine aldehyde derivatives.
  • Introduction of the trifluoromethyl group via nucleophilic trifluoromethylation.
  • Control of stereochemistry at the chiral center adjacent to the trifluoromethyl group.
  • Use of mild reaction conditions to preserve stereochemical integrity and protecting groups.

Detailed Preparation Method from N-BOC-L-Prolinal

A well-documented synthesis route starts from commercially available N-BOC-L-prolinal (tert-butyl 2-formylpyrrolidine-1-carboxylate):

Reaction Conditions:

  • Solvent: Anhydrous tetrahydrofuran (THF)
  • Temperature: 0 °C to room temperature
  • Reagents: Trimethyl(trifluoromethyl)silane (TMS-CF3) and tetrabutylammonium fluoride (TBAF)
  • Reaction Time: Approximately 1 hour

Procedure:

  • Dissolve N-BOC-L-prolinal (330 mg) in anhydrous THF (5 mL) and cool to 0 °C.
  • Add trimethyl(trifluoromethyl)silane (300 μL) to the solution.
  • Add tetrabutylammonium fluoride (60 μL, 1 M in THF) to initiate nucleophilic trifluoromethylation.
  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.
  • Workup involves dilution with diethyl ether, washing with brine, drying over magnesium sulfate, and evaporation.
  • The product is obtained as a mixture of the free alcohol and its trimethylsilyl (TMS) ether.

Yield and Purity:

  • Yield: Approximately 97%
  • The product is obtained as a 1:1 mixture of alcohol and TMS ether forms.
  • Mass spectrometry confirms molecular ions corresponding to both forms.

This method provides a high yield and maintains the (S)-configuration at the chiral center adjacent to the trifluoromethyl group.

Alternative Routes and Catalytic Hydrogenation

According to patent literature, alternative preparation methods involve:

  • Starting from pyrrolidine-2-carboxylic acid derivatives protected on nitrogen (e.g., Boc) and carboxyl groups (e.g., methyl or tert-butyl esters).
  • Alkylation of pyrrolidine intermediates to introduce side chains.
  • Catalytic hydrogenation of double bonds in intermediates to obtain cis isomers with high stereoselectivity.
  • Use of mild catalytic hydrogenation conditions to avoid racemization at chiral centers.

Key Points from Patent US20160145208A1:

  • The catalytic hydrogenation of double bonds in chiral pyrrolidine intermediates yields cis isomers without racemization.
  • The method is advantageous for its mild conditions, simple operation, and cost-effectiveness.
  • Protecting groups such as tert-butyl carbamate (Boc) on nitrogen and tert-butyl esters on carboxyl groups are commonly used to facilitate purification and stability.
  • Yields for various substituted derivatives range from 60% to 100%, with enantiomeric excess (ee) values often exceeding 90% (see Table 1 below).
Entry Substrate R5 Substrate R6 Protecting Group P2 Yield (%) Enantiomeric Excess (ee %)
e1-1 methyl tert-butyl trifluoro- 97.8 97.2
e1-2 methyl tert-butyl allyloxycarbonyl 60.1 95.7
e1-3 methyl tert-butyl H 83.6 96.2
e1-4 methyl tert-butyl H 100 97.6
e1-5 methyl tert-butyl Cbz 100 97.7
e1-6 methyl tert-butyl H 100 98.8
e1-7 isopropyl tert-butyl Boc 100 91.9
e1-8 isopropyl tert-butyl Cbz 100 91.2
e1-9 isopropyl tert-butyl H 100 89.7
e1-10 n-hexyl tert-butyl Boc 100 78.7

Table 1: Yields and enantiomeric excess for various pyrrolidine-2-carboxylic acid derivatives prepared via catalytic hydrogenation and alkylation.

Notes on Protecting Groups and Stereochemistry

  • The tert-butyl carbamate (Boc) protecting group on the nitrogen is favored for its stability during nucleophilic trifluoromethylation and hydrogenation steps.
  • Carboxyl protecting groups such as tert-butyl esters or methyl esters are used to prevent side reactions.
  • Stereochemical control is critical; the (S)-configuration at the chiral center adjacent to the trifluoromethyl group is preserved by using enantiopure starting materials and mild reaction conditions.
  • Racemization is minimized by avoiding harsh acidic or basic conditions and by careful control of hydrogenation parameters.

Summary of Research Findings

  • The nucleophilic trifluoromethylation of N-BOC-L-prolinal with trimethyl(trifluoromethyl)silane and tetrabutylammonium fluoride in THF at low temperature is a highly efficient method, yielding the target compound in 97% yield with excellent stereochemical retention.
  • Catalytic hydrogenation methods applied to alkene intermediates allow the synthesis of cis-pyrrolidine derivatives with high stereoselectivity and yields up to 100%, though some racemization can occur depending on substrate and conditions.
  • The choice of protecting groups and reaction conditions significantly impacts the yield and enantiomeric purity of the final product.
  • The methods described are scalable and use readily available starting materials, making them suitable for medicinal chemistry applications.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing tert-Butyl 2-((S)-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidine-1-carboxylate?

  • Methodology : The synthesis typically involves coupling a pyrrolidine-carboxylate precursor with a trifluoro-hydroxyethyl group. Key steps include:

  • Activation of the carboxylic acid using N,N-diisopropylethylamine (DIPEA) and isobutyl chloroformate to form a mixed anhydride intermediate .
  • Nucleophilic substitution with 2-amino-2-methylpropanol under controlled pH (via DIPEA) to introduce the hydroxyl-containing side chain .
  • Purification via flash chromatography (silica gel, 0–100% ethyl acetate/hexane gradient) to isolate the product in ~59% yield .

Q. How is the compound purified, and what analytical techniques confirm its purity?

  • Purification : After extraction (using HCl, NaHCO₃, and brine washes), the crude product is purified via flash chromatography on silica gel with ethyl acetate/hexane gradients .
  • Characterization :

  • NMR : ¹H and ¹³C NMR verify the pyrrolidine backbone and trifluoro-hydroxyethyl substituent .
  • HRMS : High-resolution mass spectrometry confirms the molecular ion peak (e.g., m/z 318.28009 for C₂₁H₃₆NO⁺) .
  • IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (O-H stretch) validate functional groups .

Q. What are the compound’s key physicochemical properties?

  • Physical State : Typically isolated as a white solid or viscous oil .
  • Optical Activity : Specific rotation ([α]²⁵D) values (e.g., −55.0 in CHCl₃) confirm stereochemical integrity .
  • Stability : Sensitive to acidic/basic conditions due to the tert-butyl ester and hydroxyl groups; store at −20°C under inert gas .

Advanced Research Questions

Q. How does stereochemistry at the hydroxyl group influence catalytic activity in hybrid Lewis acid/base systems?

  • Mechanistic Insight : The (S)-configuration at the trifluoro-hydroxyethyl group enhances enantioselectivity in catalytic reactions (e.g., asymmetric aldol additions) by optimizing spatial alignment with substrates .
  • Experimental Design : Compare enantiomeric excess (ee) of products using (S) vs. (R) isomers via chiral HPLC. For example, (S)-configured catalysts yield >90% ee in sp³–sp² C–C bond formations .

Q. What strategies mitigate side reactions during hydrogenation of intermediates in the synthesis?

  • Catalytic Optimization : Use Pd/C under H₂ atmosphere at 25–45°C to reduce double bonds without over-reducing the pyrrolidine ring .
  • Solvent Effects : Tetrahydrofuran (THF) minimizes unwanted byproducts compared to polar aprotic solvents .
  • Monitoring : Track reaction progress via TLC (Rf shift) or LC-MS to halt hydrogenation at the desired stage .

Q. How does the trifluoro-hydroxyethyl group impact biological target interactions?

  • Structure-Activity Relationship (SAR) : The CF₃ group enhances metabolic stability and binding affinity to hydrophobic pockets in enzymes (e.g., kinases) .
  • Interaction Studies :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to receptors like G-protein-coupled receptors (GPCRs) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) for ligand-protein interactions .

Q. What computational methods predict the compound’s reactivity in novel reaction pathways?

  • DFT Calculations : Model transition states for nucleophilic attacks on the pyrrolidine ring using Gaussian 16 with B3LYP/6-31G(d) basis sets .
  • MD Simulations : Simulate solvent effects (e.g., CH₂Cl₂ vs. MeOH) on reaction rates using AMBER or GROMACS .

Contradictions and Resolutions in Literature

  • Mixed Anhydride vs. Carbodiimide Coupling : uses isobutyl chloroformate for mixed anhydride formation, while other protocols (e.g., EDC/HOBt) may yield varying byproducts. Resolution: Optimize coupling agents based on substrate solubility and steric hindrance .
  • Hydrogenation Conditions : Some studies report incomplete reduction with Pd/C (), whereas PtO₂ catalysts achieve full saturation. Resolution: Screen catalysts (Pd, Pt, Raney Ni) for substrate-specific efficiency .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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tert-Butyl 2-((S)-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 2-((S)-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidine-1-carboxylate

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